
7-Methyl-1-tetralone
Overview
Description
7-Methyl-1-tetralone is an organic compound with the molecular formula C11H12O. It is a derivative of tetralone, characterized by a methyl group attached to the seventh carbon of the tetralone structure. This compound is a yellow-orange solid and is used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-tetralone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of aluminum chloride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is subsequently treated with methanesulfonic acid to yield this compound .
Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed due to its efficiency and scalability. This method involves the use of telescoped coiled flow reactors, which allow for precise control over reaction conditions and significantly reduced reaction times. The continuous-flow synthesis of this compound has been shown to provide high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to a secondary alcohol, forming 7-Methyl-1-tetralol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions typically use aluminum chloride as a catalyst.
Major Products:
Oxidation: this compound can be converted to this compound carboxylic acid.
Reduction: The reduction of this compound yields 7-Methyl-1-tetralol.
Substitution: Various substituted tetralones can be synthesized depending on the substituents introduced.
Scientific Research Applications
Chemical Properties and Structure
7-Methyl-1-tetralone, with the molecular formula CHO, features a bicyclic structure that includes a naphthalene ring. Its ketone functional group contributes to its reactivity and utility in organic synthesis. The compound has a molecular weight of approximately 160.22 g/mol .
Organic Synthesis
This compound is primarily recognized for its role as an intermediate in organic synthesis. It is utilized in the preparation of various complex molecules due to its reactive ketone group. Notable applications include:
- Synthesis of Pharmaceuticals : It serves as a scaffold for developing new drugs, particularly in the design of compounds with specific biological activities.
- Construction of Fluorescent Probes : The tetralone framework can be modified to create fluorescent probes for detecting various analytes in medical and environmental contexts .
Table 1: Synthetic Applications of this compound
Application | Description |
---|---|
Pharmaceutical Intermediates | Used to synthesize compounds with potential therapeutic effects |
Fluorescent Probes | Modified for rapid detection of analytes in various fields |
Complex Molecule Synthesis | Acts as a precursor in multi-step synthetic routes |
Medicinal Chemistry
While this compound itself does not exhibit significant biological activity, its derivatives have been explored for their pharmacological properties. Research indicates that compounds related to this compound can exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promise as anticancer agents through structural modifications.
- Antibacterial and Antiviral Properties : Certain tetralone derivatives have been reported to possess antibacterial and antiviral activities .
Table 2: Biological Activities of Tetralone Derivatives
Compound Type | Activity Type | Reference |
---|---|---|
Tetralone Derivative | Anticancer | |
Tetralone Derivative | Antibacterial | |
Tetralone Derivative | Antiviral |
Case Studies and Research Findings
Several studies have documented the applications of this compound and its derivatives:
- Study on Drug Development : Research has highlighted the use of this compound as a scaffold for developing selective serotonin reuptake inhibitors (SSRIs) and other therapeutic agents .
- Synthesis Strategies : Various synthetic routes have been explored, including intramolecular Friedel-Crafts reactions, which are critical for producing 1-tetralone derivatives efficiently .
Mechanism of Action
The mechanism of action of 7-Methyl-1-tetralone and its derivatives involves interaction with various molecular targets and pathways. For instance, in hepatocellular carcinoma cells, this compound has been shown to induce apoptosis and suppress cell proliferation by regulating the expression of c-Met, phosphorylated AKT, NF-κB, matrix metallopeptidase 2, and matrix metallopeptidase 9 . These pathways are crucial in cell survival, proliferation, and migration.
Comparison with Similar Compounds
1-Tetralone: A parent compound of 7-Methyl-1-tetralone, lacking the methyl group at the seventh position.
7-Methoxy-1-tetralone: Similar in structure but with a methoxy group instead of a methyl group.
4-Methyl-1-tetralone: Another derivative with the methyl group at the fourth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the seventh position influences its reactivity and interaction with biological targets, making it valuable in the synthesis of specific pharmaceuticals and research compounds .
Biological Activity
7-Methyl-1-tetralone (C11H12O), a compound belonging to the tetralone family, has garnered attention in recent years for its diverse biological activities. This article aims to provide an in-depth exploration of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a fused bicyclic structure comprising a benzene ring and a cyclopentane ring. The methyl group at the 7-position contributes to its unique chemical properties, influencing its interactions with biological targets.
Anticancer Activity
One of the most significant areas of research surrounding this compound is its anticancer activity . Studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines, including hepatocellular carcinoma (HCC) cells.
Research indicates that this compound induces apoptosis in cancer cells through several pathways:
- Inhibition of Key Proteins : The compound reduces the expression levels of critical proteins such as NF-κB, MMP2, and MMP9, which are involved in cancer cell proliferation and metastasis. For instance, in HepG2 cells, treatment with this compound resulted in decreased levels of p-AKT and c-Met, suggesting a disruption in survival signaling pathways .
- Cell Proliferation Inhibition : In vitro studies have shown that this compound significantly inhibits the proliferation of liver cancer cells (HepG2) with IC50 values ranging from 31.25 to 1000 μM depending on exposure time .
In Vivo Studies
In vivo experiments using BALB/c nude mice implanted with HepG2 cells demonstrated that administration of this compound at doses of 80 mg/kg to 160 mg/kg led to tumor growth inhibition rates of 40.57% to 79.43%, respectively . These findings highlight its potential as an effective anticancer agent.
Anti-inflammatory Effects
Beyond its anticancer properties, this compound has shown promise as an anti-inflammatory agent . Derivatives of tetralones have been reported to inhibit macrophage activation and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that compounds related to this compound may play a role in managing inflammatory diseases.
Antimicrobial Activity
Research indicates that certain tetralone derivatives exhibit antimicrobial properties. For example, studies have revealed that specific derivatives can inhibit the growth of various bacterial strains, although the efficacy varies significantly among different compounds . This opens avenues for exploring this compound as a potential antimicrobial agent.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
Several studies have focused on the pharmacological profile of tetralones, including this compound:
- Hepatocellular Carcinoma Study : A study demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells and reduced tumor growth in vivo .
- Macrophage Activation Study : Another research highlighted that tetralones could modulate macrophage activation and thermal responses during systemic inflammation .
- Antimicrobial Efficacy : A review documented various tetralones' ability to inhibit bacterial strains, although specific data on this compound remains limited .
Q & A
Basic Questions
Q. Q1: What are the established synthetic routes for 7-Methyl-1-tetralone, and how do reaction conditions influence yield and purity?
Answer: Synthesis of this compound typically involves Friedel-Crafts acylation or cyclization of substituted precursors. For example, cyclization of γ-arylbutyric acids under acidic conditions (e.g., polyphosphoric acid) yields tetralones, with methyl substitution patterns controlled by precursor design. Reaction temperature and catalyst selection (e.g., Lewis acids like AlCl₃ vs. Brønsted acids) significantly affect regioselectivity and purity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate high-purity product .
Q. Q2: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR are essential for structural confirmation. Key signals include aromatic protons (δ 6.5–7.5 ppm) and carbonyl resonance (δ ~200 ppm).
- GC-MS/HPLC : Quantify purity and detect impurities; retention times and fragmentation patterns should align with reference standards.
- IR : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and methyl groups (~2850–2960 cm⁻¹).
Cross-validation with synthetic intermediates and literature data is mandatory for new derivatives .
Q. Q3: How should researchers handle this compound to mitigate safety risks during experiments?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Spill management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose per hazardous waste protocols.
Thermal decomposition may release toxic gases (e.g., CO), necessitating real-time monitoring .
Advanced Research Questions
Q. Q4: How can discrepancies in reported bioactivity data for this compound derivatives be systematically addressed?
Answer:
- Experimental replication : Verify protocols (e.g., solvent purity, temperature control) across labs.
- Data normalization : Use internal standards (e.g., IC₅₀ values adjusted for batch-to-batch variability).
- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., PubMed, SciFinder) to identify trends or outliers. Contradictions may arise from impurities, assay conditions (e.g., cell line differences), or stereochemical variations .
Q. Q5: What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
Answer:
- DFT calculations : Model transition states for reactions like hydrogenation or oxidation to predict regioselectivity.
- Molecular docking : Screen interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways.
- Machine learning : Train models on existing tetralone reaction databases to optimize catalyst selection (e.g., Pd/C vs. Raney Ni). Validate predictions with controlled bench experiments .
Q. Q6: How should researchers design kinetic studies to elucidate the degradation pathways of this compound under environmental conditions?
Answer:
- Experimental design : Use isotopically labeled ¹³C-7-Methyl-1-tetralone in simulated environments (soil/water matrices).
- Analytical methods : Track degradation via LC-MS/MS and identify intermediates (e.g., hydroxylated or ring-opened products).
- Kinetic modeling : Apply pseudo-first-order or Arrhenius equations to extrapolate half-lives across pH/temperature gradients. Environmental factors (e.g., microbial activity) must be controlled or documented .
Q. Q7: What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?
Answer:
- Process optimization : Use design-of-experiment (DoE) approaches to isolate critical parameters (e.g., stirring rate, reagent stoichiometry).
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Standardization : Adopt USP/ICH guidelines for purity thresholds (>98% by HPLC) and impurity profiling .
Q. Methodological Best Practices
Q. Q8: How to ensure reproducibility when scaling up this compound synthesis from milligram to kilogram quantities?
Answer:
- Scale-up criteria : Maintain geometric similarity in reactors (e.g., agitation, heat transfer rates).
- Purification : Transition from column chromatography (small scale) to fractional distillation or crystallization (large scale).
- Documentation : Record deviations (e.g., solvent lot variations) in lab notebooks and supplementary materials for peer review .
Q. Q9: What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?
Answer:
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to determine LD₅₀/EC₅₀ values.
- ANOVA : Compare treatment groups with post-hoc tests (e.g., Tukey’s HSD) to assess significance.
- Outlier detection : Use Grubbs’ test or Dixon’s Q-test to exclude anomalous data points. Pre-register analysis plans to avoid bias .
Q. Data Validation and Reporting
Q. Q10: How to resolve conflicts between experimental and computational data for this compound’s electronic properties?
Answer:
- Benchmarking : Compare computed spectra (UV-Vis, NMR) with experimental data using root-mean-square deviation (RMSD).
- Error analysis : Investigate basis set limitations (DFT) or solvent effects omitted in simulations.
- Collaboration : Engage theoretical chemists to refine models or propose alternative mechanisms .
Q. Q11: What metadata is essential for publishing this compound datasets in open-access repositories?
Answer:
Properties
IUPAC Name |
7-methyl-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYZZBVIWUXEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066747 | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22009-37-6 | |
Record name | 7-Methyl-1-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22009-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyltetralone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022009376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-1-tetralone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-7-methylnaphthalen-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-METHYLTETRALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6W8PW7VP8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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